4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a pyrrolo[2,3-c]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine can be synthesized from 5-bromo-2-hydroxy-3-nitropyridine. The synthetic route involves the following steps:
Chlorination: 5-bromo-2-hydroxy-3-nitropyridine is chlorinated to obtain 5-bromo-2-chloro-3-nitropyridine.
Cyclization: The chlorinated product undergoes cyclization to form 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized pyrrolopyridine derivatives .
Scientific Research Applications
4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and other diseases.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a tool for studying biological pathways and mechanisms, particularly those involving halogenated heterocycles.
Mechanism of Action
The mechanism of action of 4-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine: Similar in structure but with different substitution patterns.
4-Bromo-6-chloro-8-methylquinoline: Another halogenated heterocycle with different core structure.
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine: Similar core structure with different halogenation pattern.
Uniqueness
4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is unique due to its specific combination of bromine, chlorine, and iodine atoms on the pyrrolopyridine core. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-3-1-12-7(9)6-5(3)4(10)2-11-6/h1-2,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWSFTSKFLGRLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=C2Br)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.